molecular formula CCl3FS B6592906 Dichlorofluoromethanesulfenyl chloride CAS No. 2712-93-8

Dichlorofluoromethanesulfenyl chloride

Cat. No. B6592906
CAS RN: 2712-93-8
M. Wt: 169.4 g/mol
InChI Key: KDRSHFSCTSFYGH-UHFFFAOYSA-N
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Description

Dichlorofluoromethanesulfenyl chloride is a chemical compound with the molecular formula CCl3FS . It is a complex compound and not much information is available about it in the public domain.


Synthesis Analysis

The synthesis of this compound involves several steps. The reaction conditions involve the use of iron (III) trifluoride, 18-crown-6 ether, and pyridine hydrogen fluoride in toluene at 103 - 108°C . The yield of the product in this example was 66.4% .

Scientific Research Applications

Nickel-Catalyzed Difluoromethylation

Chlorodifluoromethane (ClCF2H), a compound related to dichlorofluoromethanesulfenyl chloride, can be used in nickel-catalyzed difluoromethylation. This process is effective for difluoromethylation of aromatics, including heteroaromatics and pharmaceuticals. It operates under mild conditions and is scalable, making it relevant for organic synthesis (Xu et al., 2018).

Precursors for Sulfur Monoxide Formation

Triphenylmethanesulfenyl chloride, closely related to this compound, serves as an effective precursor for sulfur monoxide. This compound, when treated with hindered olefins, produces thiiranes, which upon further processing yield sulfur monoxide. This finding is crucial for creating cyclic sulfoxides (Abu-Yousef & Harpp, 1997).

Sulfenyl Chloride Chemistry

Sulfenyl chlorides, a group including this compound, have been extensively studied for their synthesis, reactions, and mechanisms with carbon-carbon double bonds and disulfides. This research is significant for the advancement of organic chemistry and synthesis (Abu-Yousef & Harpp, 2003).

Sulfenyl Chloride Precursors for Diatomic Sulfur Transfer

Sulfenyl chlorides, including this compound, can act as precursors for diatomic sulfur transfer. This application is vital for the synthesis of various sulfur-containing compounds, showcasing the compound's versatility in organic synthesis (Abu-Yousef & Harpp, 1994).

Electrochemical Reduction of Dichlorodifluoromethane

Dichlorodifluoromethane, a related compound, undergoes electrochemical reduction on silver and lead electrodes. This process results in the formation of various products, highlighting the potential for electrochemical applications in environmental remediation or chemical processing (Georgolios, Kyriacou, & Ritzoulis, 2001).

Safety and Hazards

The safety data sheet for Dichlorofluoromethanesulfenyl chloride indicates that it may pose certain hazards. In case of exposure, appropriate measures such as moving to fresh air, washing off with soap and water, and consulting a physician are recommended .

properties

IUPAC Name

[dichloro(fluoro)methyl] thiohypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl3FS/c2-1(3,5)6-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRSHFSCTSFYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(SCl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl3FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181585
Record name Methanesulfenyl chloride, dichlorofluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2712-93-8
Record name 1,1-Dichloro-1-fluoromethanesulfenyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2712-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfenyl chloride, dichlorofluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfenyl chloride, dichlorofluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorofluoromethanesulphenyl chloride
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Record name Dichlorofluoromethanesulfenyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorofluoromethanesulfenyl chloride
Reactant of Route 2
Dichlorofluoromethanesulfenyl chloride
Reactant of Route 3
Dichlorofluoromethanesulfenyl chloride

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